molecular formula C11H9NO3 B15344284 1-Methoxy-6-nitronaphthalene CAS No. 31108-29-9

1-Methoxy-6-nitronaphthalene

Cat. No.: B15344284
CAS No.: 31108-29-9
M. Wt: 203.19 g/mol
InChI Key: INFGAEQGJCQVEZ-UHFFFAOYSA-N
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Description

1-Methoxy-6-nitronaphthalene is an organic compound with the molecular formula C11H9NO3. It is a derivative of naphthalene, featuring a methoxy group (-OCH3) at the first position and a nitro group (-NO2) at the sixth position of the naphthalene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-6-nitronaphthalene can be synthesized through several methods, including nitration and methylation reactions. One common approach involves the nitration of 1-methoxynaphthalene using nitric acid and sulfuric acid under controlled conditions. The reaction typically requires cooling to maintain the stability of the compound and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control to ensure consistent product quality. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

1-Methoxy-6-nitronaphthalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: Oxidation of this compound can lead to the formation of 1-methoxy-6-nitrobenzoic acid. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction Reactions: Reduction of the nitro group in this compound can produce 1-methoxy-6-aminonaphthalene. Typical reducing agents for this reaction include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas in the presence of a catalyst.

Substitution Reactions: . For example, halogenation reactions can be performed using halogenating agents such as bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions:

  • Nitration: Nitric acid (HNO3), sulfuric acid (H2SO4), cooling

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Iron powder (Fe), hydrochloric acid (HCl), hydrogen gas (H2)

  • Halogenation: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

  • 1-Methoxy-6-nitrobenzoic acid (from oxidation)

  • 1-Methoxy-6-aminonaphthalene (from reduction)

  • Halogenated derivatives (from halogenation)

Scientific Research Applications

1-Methoxy-6-nitronaphthalene has various scientific research applications across different fields:

Chemistry: In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its nitro group can be reduced to an amine, which can then be used in further chemical transformations.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cells.

Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. These compounds may serve as lead structures for the development of new drugs targeting various diseases.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows for the creation of vibrant and stable colorants.

Mechanism of Action

The mechanism by which 1-methoxy-6-nitronaphthalene exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species or interfering with DNA replication.

Molecular Targets and Pathways:

  • Bacterial cell wall synthesis

  • Metabolic pathways in bacteria

  • Apoptosis pathways in cancer cells

  • DNA replication in cancer cells

Comparison with Similar Compounds

  • 1-Methoxy-4-nitronaphthalene

  • 1-Methoxy-2-nitronaphthalene

  • 1-Methoxy-3-nitronaphthalene

Properties

IUPAC Name

1-methoxy-6-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFGAEQGJCQVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704738
Record name 1-Methoxy-6-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31108-29-9
Record name 1-Methoxy-6-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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